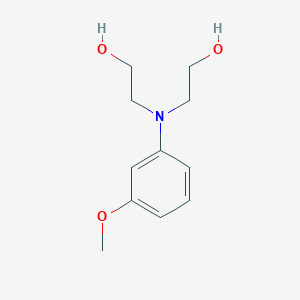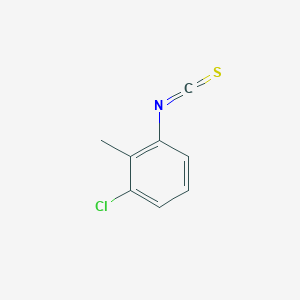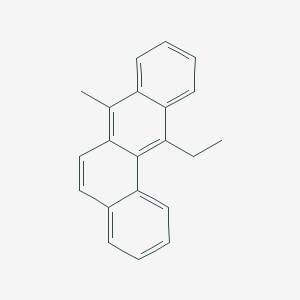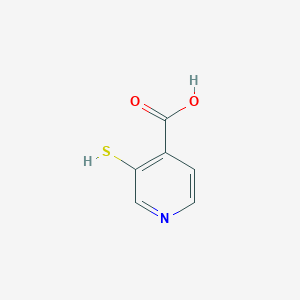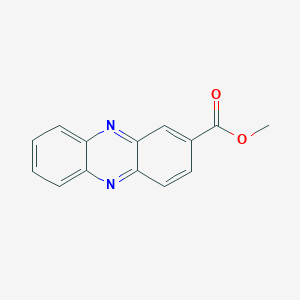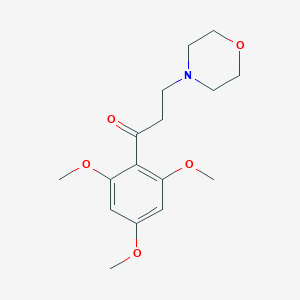
Propiophenone, 3-morpholino-2',4',6'-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of propiophenone, which is a common organic compound used in the production of pharmaceuticals and fragrances. The addition of morpholino and trimethoxy groups to the propiophenone molecule has resulted in a compound with unique properties that make it useful for various research applications.
Wirkmechanismus
The exact mechanism of action of propiophenone, 3-morpholino-2',4',6'-trimethoxy- is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in changes in cellular function. This compound has been shown to have an effect on the central nervous system, and it may also have anti-inflammatory and analgesic properties.
Biochemische Und Physiologische Effekte
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to have a sedative effect, reducing locomotor activity and inducing sleep. It has also been found to have an analgesic effect, reducing pain sensitivity in animals. Additionally, this compound has been found to have anti-inflammatory properties, reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using propiophenone, 3-morpholino-2',4',6'-trimethoxy- in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various organic compounds, making it useful in a wide range of research applications. Additionally, this compound has been found to have several biochemical and physiological effects, making it useful for studying the central nervous system, pain, and inflammation.
However, there are also limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have side effects or interact with other compounds in ways that are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research involving propiophenone, 3-morpholino-2',4',6'-trimethoxy-. One potential direction is to further investigate the compound's mechanism of action, particularly with regard to its effects on the central nervous system. Another potential direction is to explore the compound's potential as an analgesic or anti-inflammatory agent. Additionally, this compound may have potential applications in the synthesis of new pharmaceuticals or fragrances. Further research is needed to fully understand the potential applications and limitations of this compound.
Synthesemethoden
The synthesis of propiophenone, 3-morpholino-2',4',6'-trimethoxy- involves the reaction of propiophenone with morpholine and trimethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- has been found to have several potential applications in scientific research. One of its primary uses is in the synthesis of other organic compounds. This compound can be used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.
Eigenschaften
CAS-Nummer |
18703-93-0 |
|---|---|
Produktname |
Propiophenone, 3-morpholino-2',4',6'-trimethoxy- |
Molekularformel |
C16H23NO5 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
3-morpholin-4-yl-1-(2,4,6-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO5/c1-19-12-10-14(20-2)16(15(11-12)21-3)13(18)4-5-17-6-8-22-9-7-17/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
CNGLSKCHWYABAT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCN2CCOCC2)OC |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCN2CCOCC2)OC |
Andere CAS-Nummern |
18703-93-0 |
Synonyme |
3-Morpholino-1-(2,4,6-trimethoxyphenyl)-1-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



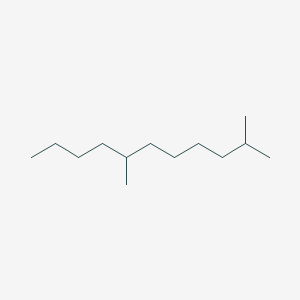


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
